molecular formula C7H8N2O2 B13928583 2-Pyridineacetamide, |A-hydroxy-

2-Pyridineacetamide, |A-hydroxy-

Cat. No.: B13928583
M. Wt: 152.15 g/mol
InChI Key: QOWNGSTZLBLLHV-UHFFFAOYSA-N
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Description

2-Pyridineacetamide derivatives are a class of compounds characterized by a pyridine ring attached to an acetamide group. Substitutions at the α-position are critical for modulating interactions with biological targets, as demonstrated by analogs like disopyramide (an antiarrhythmic drug) and metal-binding hydrazone complexes .

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

2-hydroxy-2-pyridin-2-ylacetamide

InChI

InChI=1S/C7H8N2O2/c8-7(11)6(10)5-3-1-2-4-9-5/h1-4,6,10H,(H2,8,11)

InChI Key

QOWNGSTZLBLLHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(C(=O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2-(pyridin-2-yl)acetamide typically involves the reaction of 2-pyridinecarboxaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to a Beckmann rearrangement to yield the desired acetamide derivative .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Hydroxy-2-(pyridin-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development due to its biological activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-hydroxy-2-(pyridin-2-yl)acetamide is not fully understood. it is believed to interact with biological targets through hydrogen bonding and coordination with metal ions. These interactions can disrupt biological processes, leading to its antimicrobial and antiviral effects .

Comparison with Similar Compounds

Table 1: Key 2-Pyridineacetamide Derivatives and Their Properties

Compound Name α-Substituent(s) Molecular Formula Key Properties/Activities References
Disopyramide α-Phenyl, α-diisopropylaminoethyl C₂₁H₂₉N₃O·H₃PO₄ Antiarrhythmic (Na⁺/K⁺ channel blocker); anticholinergic effects
2-Pyridineacetamide, α,α-dipropyl α,α-Dipropyl C₁₃H₂₀N₂O Not pharmacologically characterized
Ni(II)/Co(II) Hydrazone Complexes 2-(2-Hydroxybenzyliden)hydrazinyl Varies DNA binding; antimicrobial activity (MIC: 10–50 µg/mL)
CB-839 (GLS Inhibitor) Trifluoromethoxy-phenyl C₂₀H₁₈F₃N₅O₃ Glutaminase inhibition (IC₅₀ < 0.1 µM); antitumor activity

Key Observations:

Disopyramide: The α-phenyl and α-diisopropylaminoethyl groups enhance lipophilicity, facilitating membrane penetration for cardiac ion channel modulation. Its phosphate salt formulation improves solubility .

Hydrazone Complexes : The 2-hydroxybenzyliden hydrazinyl group enables metal coordination (Ni²⁺, Co²⁺), enhancing DNA intercalation and antimicrobial potency against C. albicans and A. flavus .

CB-839 : A trifluoromethoxy substituent boosts metabolic stability and target affinity, making it a clinical-stage glutaminase inhibitor .

Pharmacological and Biochemical Profiles

  • Disopyramide: Binds to voltage-gated Na⁺ channels (KCNH2, KCNQ1 genes), prolonging myocardial action potentials. CYP2D6 and CYP3A4 metabolism necessitates dose adjustments in poor metabolizers .
  • Hydrazone Complexes : Exhibit mixed inhibition mechanisms against bacterial/fungal strains, with Co(II) complexes showing higher efficacy than Ni(II) .
  • Smooth Muscle Proliferation Inhibitors : Derivatives with branched alkyl groups demonstrate IC₅₀ values as low as 0.7 µM, attributed to enhanced cellular uptake .

Physicochemical Properties

  • Solubility : Disopyramide phosphate’s aqueous solubility (1.2 mg/mL) contrasts with the lipophilic CB-839, optimized for blood-brain barrier penetration .

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